1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide" often involves multi-step chemical reactions, focusing on the integration of pyrazole and triazole fragments, which are key structural components. For instance, novel ethyl compounds have been prepared through reactions involving amino-dihydro-imino-pyrazolo pyrimidine and diethyl malonate, under specific conditions, highlighting the complexity and precision required in synthesizing such molecules (Farghaly & Gomha, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of pyrazole and triazole rings, often analyzed using spectral data such as IR, 1H-NMR, and mass spectrometry. These techniques provide insight into the compound's molecular framework, confirming the expected structural features through detailed elemental analysis and spectral data interpretation.
Chemical Reactions and Properties
Chemical reactions involving the compound typically explore its potential for further functionalization and transformation into biologically active molecules. Research on similar molecules has demonstrated significant possibilities for chemical transformations involving pyrazole and triazole cycles, leading to the creation of molecules with potential bioavailability and biochemical process influence (Fedotov et al., 2022).
Scientific Research Applications
Synthesis and Antibacterial Activity
A series of 2-pyrazolines and pyrazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their significance in developing new antimicrobial agents (Hassan, 2013).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
In another study, derivatives of thienopyrimidine, structurally related to the compound of interest, were synthesized and exhibited pronounced antimicrobial activity. This research underscores the potential of such compounds in addressing microbial resistance and developing new therapeutic agents (Bhuiyan et al., 2006).
Antileukemic Activity and Stability
Further studies have demonstrated the synthesis of 3-triazeno derivatives of pyrazole-4-carboxylic acid esters and amides, including compounds analogous to the one , showing significant antileukemic activity. This research opens avenues for developing new antileukemic agents and understanding the stability and transformations of such compounds in biological environments (Shealy & O'dell, 1971).
Tuberculostatic Activity
Structural analogs to the compound have been synthesized and evaluated for their tuberculostatic activity, providing insights into the design and development of new antituberculous agents. This research highlights the importance of structural analogs in medicinal chemistry and drug discovery processes (Titova et al., 2019).
Mechanism of Action
Target of Action
The compound 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide primarily targets the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide affects multiple biochemical pathways. It disrupts the intracellular signaling of the c-Met pathway in A549 cells . This disruption leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
It’s worth noting that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
The action of 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide results in significant cellular effects. It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . Furthermore, it inhibits the expression of c-Met and VEGFR-2, thereby reducing cell proliferation .
Action Environment
The action, efficacy, and stability of 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the solubility of the compound in water and other medicinal solvents can affect its bioaccessibility . Additionally, factors such as pH, temperature, and the presence of other molecules in the environment can also impact the compound’s action .
properties
IUPAC Name |
2-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-2-19-8(3-4-15-19)11(20)14-7-9-16-17-10-12(21)13-5-6-18(9)10/h3-6H,2,7H2,1H3,(H,13,21)(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCBNTUHMWXKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide |
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